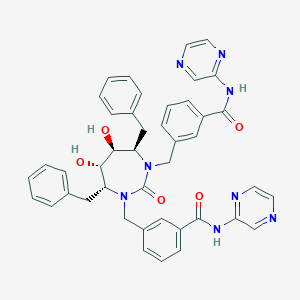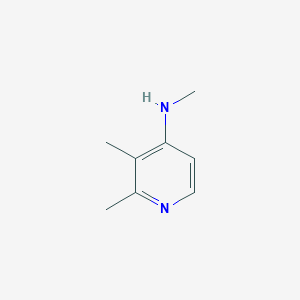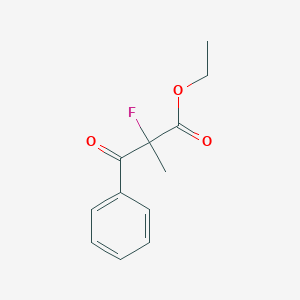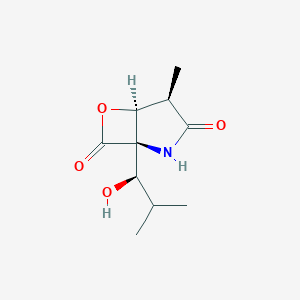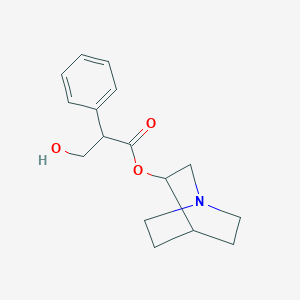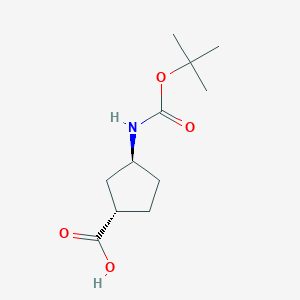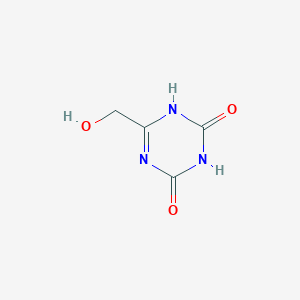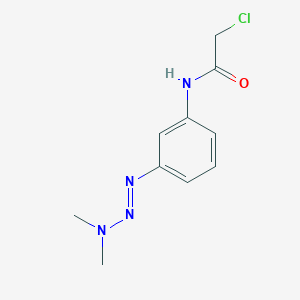
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide, also known as Dacarbazine, is a chemotherapy drug used to treat various types of cancer, including Hodgkin's lymphoma, melanoma, and sarcoma. It is a synthetic compound that belongs to the class of alkylating agents.
Mechanism of Action
The mechanism of action of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the formation of a methylating agent, which alkylates the DNA molecule. This leads to the formation of DNA adducts, which inhibit DNA replication and cell division. The formation of DNA adducts also triggers the activation of apoptosis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA replication and cell division, and activate apoptosis. It has also been shown to cause oxidative stress and inflammation. In addition, it has been shown to affect the immune system, leading to immunosuppression.
Advantages and Limitations for Lab Experiments
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide is a widely used chemotherapeutic agent in the treatment of various cancers. It has been extensively studied for its anticancer properties and has been shown to be effective in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. However, it has certain limitations when used in lab experiments. It is a highly reactive compound and can cause DNA damage in normal cells as well. Therefore, it needs to be used with caution in lab experiments.
Future Directions
There are several future directions for the research on N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide. One direction is to develop more effective and less toxic analogs of the compound. Another direction is to study the mechanism of resistance to the drug in cancer cells. It is also important to study the long-term effects of the drug on the immune system and the development of secondary cancers. In addition, it is important to study the use of the drug in combination with other chemotherapeutic agents for the treatment of various cancers.
Synthesis Methods
The synthesis of N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide involves the reaction between 3,3-dimethyl-1-(2-nitrosoaryl)triazenes and chloroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in the form of a white crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
N-(3-(3,3-Dimethyltriazeno)phenyl)chloroacetamide has been extensively studied for its anticancer properties. It is known to cause DNA damage by alkylating the DNA molecule. This, in turn, leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death. This compound has been used in the treatment of Hodgkin's lymphoma, melanoma, and sarcoma. It has also been used in combination with other chemotherapeutic agents for the treatment of various cancers.
properties
CAS RN |
174752-85-3 |
|---|---|
Molecular Formula |
C10H13ClN4O |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-chloro-N-[3-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13ClN4O/c1-15(2)14-13-9-5-3-4-8(6-9)12-10(16)7-11/h3-6H,7H2,1-2H3,(H,12,16) |
InChI Key |
ZKJZJYISLSSXLK-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCl |
synonyms |
2-chloro-N-(3-dimethylaminodiazenylphenyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
